Superior Mass Resolution and Isotopic Purity
Thymidine-13C10,15N2 exhibits a +12 Da mass shift from unlabeled thymidine, compared to +2 Da for Thymidine-15N2 and +4 Da for Thymidine-d4. This larger mass differential minimizes isotopic overlap between the internal standard and the natural abundance M+1 or M+2 peaks of the analyte, thereby reducing quantitative bias. The specified isotopic purity for Thymidine-13C10,15N2 is ≥98 atom % for both ¹³C and ¹⁵N , ensuring a consistent mass shift with negligible contribution from unlabeled or partially labeled species. In contrast, Thymidine-15N2 provides only a +2 Da shift, which can be compromised by the ~0.1% natural abundance ¹³C₁ isotope peak of unlabeled thymidine, introducing systematic error at low analyte concentrations [1].
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | Mass shift: +12 Da; Isotopic purity: ≥98 atom % ¹³C, ≥98 atom % ¹⁵N |
| Comparator Or Baseline | Thymidine-15N2: +2 Da mass shift; Thymidine-d4: +4 Da mass shift |
| Quantified Difference | +12 Da vs. +2 Da (Thymidine-15N2) and +4 Da (Thymidine-d4) |
| Conditions | Product specification data from vendor certificates of analysis |
Why This Matters
A larger mass shift reduces interference from natural isotopic abundance, improving the lower limit of quantification (LLOQ) in LC-MS/MS assays.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. (Class-level principles of isotope dilution mass spectrometry). View Source
